molecular formula C12H11FN2O3S B2983570 [2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid CAS No. 887031-26-7

[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid

Cat. No.: B2983570
CAS No.: 887031-26-7
M. Wt: 282.29
InChI Key: DSEQAJNJRPVJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid” is a chemical compound with a molecular weight of 282.3 and a molecular formula of C12H11FN2O3S . It is used for proteomics research .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that compounds with similar structures are often involved in Suzuki–Miyaura cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 282.3 and a molecular formula of C12H11FN2O3S . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Chemical Synthesis and Modifier Applications

This compound and its derivatives are explored for their roles in the efficient preparation of chemical modifiers, particularly in the context of cephalosporin antibiotics. The research demonstrates innovative synthetic pathways, highlighting the compound's versatility and application in creating more effective pharmaceuticals (Kanai et al., 1993).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Studies reveal that specific modifications can lead to significant antimicrobial activities, showcasing the potential of these compounds in combating microbial infections (Noolvi et al., 2016).

Photo-degradation Analysis

Research into the photo-degradation behavior of similar thiazole-containing compounds has provided valuable insights into their stability and degradation pathways under light exposure. This information is crucial for developing stable pharmaceutical compounds and understanding their behavior in various conditions (Wu et al., 2007).

Structural Analysis and Stability

Investigations into the structural aspects and stability of monofluorinated small molecules related to this compound help in understanding their chemical characteristics and potential applications. Such studies are vital for the rational design of pharmaceutical agents, ensuring their efficacy and stability (Burns et al., 1993).

Antifungal and Antibacterial Derivatives

The synthesis of novel derivatives and their evaluation for antimicrobial and antifungal activities is a significant area of research. These studies highlight the therapeutic potential of such compounds in treating infections, providing a foundation for further pharmaceutical development (Abd Alhameed et al., 2019).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the search results.

Future Directions

Compounds with a 2-aminothiazole scaffold have been the focus of medicinal chemistry and drug discovery research due to their wide range of biological activities . Future research may continue to explore the potential of these compounds in various therapeutic applications .

Properties

IUPAC Name

2-[2-amino-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S/c1-18-8-3-2-6(4-7(8)13)11-9(5-10(16)17)19-12(14)15-11/h2-4H,5H2,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEQAJNJRPVJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(SC(=N2)N)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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